molecular formula C14H16N4O4S2 B2996657 Ethyl 6-methyl-4-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 896366-97-5

Ethyl 6-methyl-4-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No. B2996657
CAS RN: 896366-97-5
M. Wt: 368.43
InChI Key: LLOIVBXOTIRTAL-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H16N4O4S2 and its molecular weight is 368.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

A study highlighted the multicomponent synthesis of a related compound, demonstrating a one-pot, three-component condensation under mild conditions. The crystal structure was elucidated by X-ray diffraction crystallography, and its molecular geometry, vibrational frequencies, and NMR chemical shifts were calculated, validating the experimental results and providing insights into molecular vibrations (Pekparlak et al., 2018).

Chemical Reactions and Novel Compounds

Research into the reactions of similar compounds has led to the synthesis of various novel heterocyclic systems. For instance, the hydrolysis and subsequent reactions of a closely related compound yielded new heterocyclic compounds with potential biocidal properties against a range of bacteria and fungi (Youssef et al., 2011). Another study focused on the reaction of an amino ester with phenylisothiocyanate to afford thiourea derivatives, leading to different pyridothienopyrimidine derivatives, showcasing the compound's versatility in synthesizing diverse heterocycles (El-Kashef et al., 2010).

Molecular Transformations

The transformation of a pyrimidinone derivative into a novel tricyclic bis-diazepinone via a base-promoted cascade reaction illustrates the compound's reactivity and potential for generating complex molecular architectures (Shutalev et al., 2008).

Biological and Pharmacological Applications

Some derivatives of related compounds have shown pharmacological activity, indicating the potential for these compounds to serve as bases for developing new drugs. A study reported the synthesis of derivatives that exhibited excellent biocidal properties, highlighting the compound's relevance in creating biologically active molecules (Youssef et al., 2011).

properties

IUPAC Name

ethyl 6-methyl-4-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S2/c1-4-22-12(20)10-8(3)16-13(21)18-11(10)23-6-9(19)17-14-15-7(2)5-24-14/h5H,4,6H2,1-3H3,(H,15,17,19)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOIVBXOTIRTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NC(=CS2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methyl-4-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

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